Furpiridinas
Furopyridines are a class of heterocyclic compounds derived from the fusion of a furan ring and a pyridine ring, forming a five-membered oxygen-containing aromatic ring attached to a six-membered nitrogen-containing aromatic ring. These molecules possess unique electronic and structural properties due to their conjugated system, making them important in various applications.
Furopyridines exhibit diverse chemical reactivity depending on the substituents at different positions. They can be synthesized via various routes such as condensation reactions between furan and pyridine derivatives or through modification of existing aromatic compounds. In pharmaceutical research, furopyridines have shown potential as drug candidates for treating conditions like cancer due to their ability to modulate key biological pathways.
In organic synthesis, these molecules serve as valuable building blocks for the construction of complex molecular structures. Their application in materials science is also promising, particularly in the development of electronic and optical devices where specific properties can be tailored through structural modifications.

Estructura | Nombre químico | CAS | MF |
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Furo[3,2-b]pyridine-2-methanamine | 153863-90-2 | C8H8N2O |
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3-methyl-Furo[2,3-b]pyridine | 109274-90-0 | C8H7NO |
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Furo[2,3-b]pyridine-2-carbonitrile | 109274-95-5 | C8H4N2O |
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Furo[2,3-b]pyridine,4-methoxy- | 193624-92-9 | C8H7NO2 |
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{furo[3,2-b]pyridin-6-yl}methanol | 227938-34-3 | C8H7NO2 |
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Furo[3,2-b]pyridine-6-carbaldehyde | 227939-48-2 | C8H5NO2 |
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Furo[2,3-b]pyridine,3-(1-methylethyl)- | 182819-48-3 | C10H11NO |
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7-chlorofuro[3,2-b]pyridine-2-carbonitrile | 220992-47-2 | C8H3ClN2O |
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6-Chlorofuro3,2-bpyridine | 1142192-61-7 | C7H4ClNO |
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Furo3,2-bpyridine-6-carbonitrile | 1203499-65-3 | C8H4N2O |
Literatura relevante
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C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
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2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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